molecular formula C8H10N2O3 B1600475 2-Methoxy-4-methyl-5-nitroaniline CAS No. 65740-55-8

2-Methoxy-4-methyl-5-nitroaniline

Cat. No.: B1600475
CAS No.: 65740-55-8
M. Wt: 182.18 g/mol
InChI Key: VCCKBIQHLRMQTA-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-nitroaniline typically involves nitration of 2-methoxy-4-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize by-products. The reaction can be represented as follows:

2-Methoxy-4-methylaniline+HNO3This compound+H2O\text{2-Methoxy-4-methylaniline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Methoxy-4-methylaniline+HNO3​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 2-Methoxy-4-methyl-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Methoxy-4-carboxy-5-nitroaniline.

Scientific Research Applications

2-Methoxy-4-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitroaniline depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and methyl groups can influence the compound’s solubility, stability, and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.

    4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness

2-Methoxy-4-methyl-5-nitroaniline is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and properties

Properties

IUPAC Name

2-methoxy-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCKBIQHLRMQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469231
Record name 2-Amino-5-methyl-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65740-55-8
Record name 2-Amino-5-methyl-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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